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oxygen-evolving complex, 23 kDa protein - 129069-83-6

oxygen-evolving complex, 23 kDa protein

Catalog Number: EVT-1522097
CAS Number: 129069-83-6
Molecular Formula: C11H22O2Si
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The oxygen-evolving complex, specifically the 23 kDa protein, is a crucial component of the photosystem II apparatus in plants, algae, and cyanobacteria. This protein plays a vital role in the process of photosynthesis, particularly in the splitting of water molecules to release oxygen. The 23 kDa protein is part of a larger multi-subunit complex that includes several other proteins and metal ions, which together facilitate the conversion of light energy into chemical energy.

Source and Classification

The 23 kDa protein is classified as an extrinsic protein associated with the oxygen-evolving complex of photosystem II. It is primarily found in higher plants such as Oryza sativa (rice) and Medicago truncatula (barrel medic) . This protein is essential for stabilizing the manganese-calcium-oxygen cluster that is responsible for catalyzing the water-splitting reaction during photosynthesis .

Synthesis Analysis

Methods and Technical Details

The expression of the 23 kDa protein has been successfully achieved in Escherichia coli, where it was secreted into the periplasmic space and subsequently purified using cation exchange chromatography. This method allows for the isolation of soluble forms of the protein, which can then be used for further functional analyses . Recombinant techniques enable researchers to conduct mutational studies and isotopic labeling, providing insights into the protein's role in water splitting.

Molecular Structure Analysis

Structure and Data

The molecular structure of the oxygen-evolving complex includes a cluster composed of four manganese atoms, one calcium atom, and five oxygen atoms (CaMn4_4O5_5). The surrounding proteins, including the 23 kDa protein, help maintain this cluster's stability . The structural integrity of this complex is essential for its catalytic function in photosynthesis.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction facilitated by the oxygen-evolving complex involves the oxidation of water molecules to produce molecular oxygen. This reaction can be summarized as follows:

2H2O4H++4e+O22H_2O\rightarrow 4H^++4e^-+O_2

This process is driven by light energy absorbed by photosystem II, which generates high-energy electrons that are transferred through various electron carriers within the thylakoid membrane . The 23 kDa protein contributes to this reaction by stabilizing the manganese cluster and regulating calcium ion binding, which is critical for maintaining the activity of the complex .

Mechanism of Action

Process and Data

The mechanism by which the oxygen-evolving complex operates involves several steps:

  1. Absorption of light energy by chlorophyll molecules within photosystem II.
  2. Transfer of energy to excite electrons.
  3. Water molecules are oxidized at the manganese-calcium cluster, releasing protons and molecular oxygen.
  4. The electrons generated are passed through a series of carriers to ultimately reduce NADP+^+ to NADPH.

The efficiency of this process is influenced by factors such as ion concentrations and environmental conditions, which can affect the stability and functionality of the oxygen-evolving complex .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of the 23 kDa protein include its solubility in aqueous environments, which allows it to interact effectively with other components within photosystem II. Chemically, it exhibits binding sites for calcium ions, which are crucial for its structural integrity and function in catalyzing water splitting . The protein's activity can be influenced by changes in pH and ionic strength, reflecting its sensitivity to environmental conditions.

Applications

Scientific Uses

The study of the 23 kDa protein has significant implications in various scientific fields:

  • Photosynthesis Research: Understanding its role enhances knowledge about plant energy conversion processes.
  • Biotechnology: Insights into its function may lead to advancements in bioengineering crops with improved photosynthetic efficiency.
  • Environmental Science: Research on this protein contributes to understanding how plants respond to stressors affecting their ability to perform photosynthesis effectively.

By elucidating the mechanisms underlying the function of this essential protein, scientists can explore innovative solutions for enhancing agricultural productivity and addressing challenges related to food security.

Introduction to Photosystem II (PSII) and the Oxygen-Evolving Complex (OEC)

Photosystem II (PSII) is a multi-subunit membrane protein complex fundamental to oxygenic photosynthesis, catalyzing the light-driven oxidation of water and reduction of plastoquinone. Located within the thylakoid membranes of plants, algae, and cyanobacteria, PSII operates as nature’s water-splitting catalyst, producing molecular oxygen that sustains aerobic life and shapes Earth’s atmosphere. At the heart of this process lies the Oxygen-Evolving Complex (OEC), a uniquely efficient metalloenzyme capable of facilitating the thermodynamically demanding four-electron oxidation of water. The OEC accomplishes this reaction through a precisely choreographed cycle of light-driven intermediates while minimizing energy loss and avoiding the formation of harmful reactive oxygen species. Its extraordinary efficiency has inspired extensive research aimed at understanding its structure and function, as well as efforts to replicate its capabilities in artificial photosynthetic systems for sustainable energy production [3] [4] [7].

Structural Organization of PSII in Oxygenic Photosynthesis

PSII exists as a dimeric complex, with each monomer comprising at least 20 protein subunits and numerous cofactors. The core of each monomer includes the D1 and D2 reaction center proteins, which heterodimerize to form the scaffold for the primary photochemical reactions. Flanking the D1-D2 heterodimer are the chlorophyll-binding antenna proteins CP43 and CP47, which harvest light energy and transfer excitation energy to the reaction center. The OEC is located on the lumenal side of the PSII complex, closely associated with the D1 protein and CP43 subunit, approximately 15 Å beneath the membrane surface. This strategic positioning allows access to the aqueous lumen for substrate water intake while facilitating proton release into the thylakoid lumen. High-resolution structural studies, particularly X-ray free electron laser (XFEL) crystallography, have resolved the organization of PSII at near-atomic resolution (1.9–2.3 Å), revealing the precise arrangement of the OEC within its protein environment and minimizing radiation damage artifacts that plagued earlier structural models [1] [8] [7].

The protein environment surrounding the OEC creates a precisely controlled microenvironment essential for catalysis. An extensive hydrogen-bonding network connects the OEC to the lumen through specific channels (designated O1, O4, and Cl-1) that facilitate substrate water delivery and proton egress. These channels are formed by amino acid residues and ordered water molecules that serve as proton wires. The O1 channel, characterized by a five-water cluster (W10, W20, W21, W22, W23) near the O1 oxygen of the Mn₄CaO₅ cluster, provides a potential water inlet pathway due to its width and water mobility. The Cl-1 channel, extending from the OEC through D1-D61 to an ionic gate (D1-E65, D1-R334, D2-E312), serves as a proton release pathway critical for S₂–S₃ transitions. This intricate organization ensures efficient substrate delivery, product removal, and charge neutralization during the water-splitting cycle [1] [5].

Functional Role of the OEC in Water Oxidation

The OEC catalyzes water oxidation through a five-state catalytic cycle known as the Kok-Joliot cycle (S₀ to S₄ states), where each S state represents a progressively more oxidized state of the Mn₄CaO₅ cluster. Driven by light-induced charge separations in the PSII reaction center (P680), the cluster accumulates four oxidizing equivalents before oxidizing two water molecules to form dioxygen. The tyrosine residue (D1-Y161, YZ) acts as an intermediary redox carrier, transferring electrons from the OEC to P680⁺ while facilitating coupled proton transfer. The cycle advances with each photochemical event: the S₀ → S₁ and S₁ → S₂ transitions involve deprotonation without oxygen-oxygen bond formation, while the critical O-O bond formation occurs during the transient S₄ state, formed after the fourth flash from the S₃ state [3] [4].

Table 1: S-State Transitions in the Kok-Joliot Cycle of Water Oxidation

S-State TransitionElectrons RemovedProtons ReleasedKey Structural Events
S₀ → S₁11Mn-centered oxidation; minor structural rearrangement
S₁ → S₂10Mn-centered oxidation; opening of O5-Mn1 bond
S₂ → S₃11Ligand-centered oxidation; incorporation of O6 (substrate water)
S₃ → S₄ → S₀12O-O bond formation; O₂ release; substrate water binding

Time-resolved structural studies using pump-probe serial femtosecond crystallography (TR-SFX) have captured the dynamics of S-state transitions on nanosecond to millisecond timescales. After the second flash (S₂ → S₃ transition), a water molecule emerges near D1-E189 and binds transiently to the Ca²⁺ ion within microseconds. This water molecule (designated O6) subsequently disappears as electron density increases at the O6 position of the Mn₄CaO₅ cluster, suggesting its direct incorporation as a substrate oxygen. Concurrently, concerted movements of water molecules occur in the O1, O4, and Cl-1 channels, facilitating proton egress to the lumen and maintaining charge balance. Proton release stoichiometries (1:0:1:2 for S₀→S₁:S₁→S₂:S₂→S₃:S₃→S₀) are tightly regulated by hydrogen-bonding networks involving key residues like D1-D61 and D1-N298, ensuring efficient proton removal during cluster oxidation [1] [5] [8].

Composition of the OEC: Mn₄CaO₅ Cluster and Extrinsic Proteins

The catalytic core of the OEC is a distorted oxygen-bridged Mn₄CaO₅ cluster resembling an asymmetric cubane. The cluster comprises three Mn atoms (Mn1–Mn3) and one Ca atom arranged in a cuboidal Mn₃CaO₄ structure, linked to a fourth "dangler" Mn (Mn4) by two μ-oxo bridges (O1 and O2). The fifth oxygen (O5) bridges all four metal centers within the cubane. Metal-metal distances, determined by extended X-ray absorption fine structure (EXAFS) spectroscopy, reveal three short Mn-Mn interactions (2.7–2.8 Å) and one longer Mn-Mn interaction (3.3 Å), along with three Mn-Ca distances averaging 3.4–3.9 Å. The Mn ions are primarily in Mn(III) and Mn(IV) oxidation states, with the exact distribution varying across S states. Each metal ion adopts an octahedral coordination geometry, ligated by carboxylate residues (D1-D170, D1-E189, D1-E333, D1-D342, CP43-E354), histidine (D1-H332), and backbone carbonyl oxygen (D1-A344), as well as terminal/substrate water molecules [1] [6] [8].

Table 2: Extrinsic Proteins of the PSII Oxygen-Evolving Complex

ProteinMolecular WeightBinding SitePrimary Functions
PsbO (33 kDa)33 kDaStabilizes dimer interfaceMaintains Mn₄CaO₅ cluster stability; optimizes chloride retention; essential for O₂ evolution
PsbP (23 kDa)23 kDaBinds to CP43/CP47Regulates Ca²⁺ and Cl⁻ cofactor retention; optimizes proton egress; shields proton channels
PsbQ (17 kDa)17 kDaPeripheral to PsbPModulates chloride affinity; fine-tunes water accessibility

The OEC is stabilized by three extrinsic proteins: PsbO (33 kDa), PsbP (23 kDa), and PsbQ (17 kDa). The 23 kDa protein (PsbP) plays a critical regulatory role in maintaining the functional integrity of the OEC. It binds to the lumenal surface near CP43 and CP47, directly influencing the retention of the essential Ca²⁺ cofactor and optimizing chloride affinity. Biochemical studies demonstrate that removal of the 23 kDa protein increases the dissociation constant (Kd) for Ca²⁺ by orders of magnitude and diminishes O₂ evolution activity. Recombinant expression of PsbP in Escherichia coli confirms its specific function—when purified and reconstituted into NaCl-washed PSII complexes lacking extrinsic proteins, it restores Ca²⁺-dependent water oxidation activity identical to native spinach PsbP. Site-directed mutagenesis studies reveal that the N-terminal sequence of PsbP is particularly crucial for ion retention, with mutations (e.g., D139N) enhancing chloride affinity and oxygen-evolving activity by stabilizing chloride binding near the OEC. Furthermore, PsbP modulates proton egress pathways, particularly the Cl-1 channel, by shielding the ionic gate (D1-E65, D1-R334, D2-E312) and optimizing the efficiency of proton release during S-state transitions [2] [5] [6].

The protein ligands and hydrogen-bonding networks surrounding the Mn₄CaO₅ cluster create a precisely controlled electrostatic environment that regulates substrate water access, proton egress, and redox potential leveling during the catalytic cycle. FTIR difference spectroscopy studies have identified specific residues (D1-D61, D1-E65, D1-N298) that form hydrogen bonds with cluster-bound waters and participate in proton transfer pathways. These residues undergo characteristic structural changes during S-state transitions, as evidenced by changes in carboxylate stretching frequencies and hydrogen-bonding patterns. This intricate control prevents premature oxygen release, manages the highly oxidizing intermediates, and enables the kinetically challenging O-O bond formation—a testament to the exquisite evolutionary optimization of this unique biological catalyst [5] [8].

Properties

CAS Number

129069-83-6

Product Name

oxygen-evolving complex, 23 kDa protein

Molecular Formula

C11H22O2Si

Synonyms

oxygen-evolving complex, 23 kDa protein

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